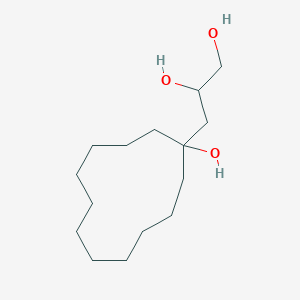
3-(1-Hydroxycyclododecyl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxycyclododecyl)propane-1,2-diol is an organic compound with the molecular formula C15H28O3 It is characterized by a cyclododecyl ring attached to a propane-1,2-diol moiety, with a hydroxyl group on the cyclododecyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxycyclododecyl)propane-1,2-diol typically involves the reaction of cyclododecanone with a suitable diol under acidic or basic conditions. One common method is the reduction of cyclododecanone using sodium borohydride in the presence of propane-1,2-diol. The reaction is carried out in an inert solvent such as tetrahydrofuran at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using more efficient catalysts and optimized reaction conditions. Continuous flow reactors and high-pressure hydrogenation techniques can be employed to enhance yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxycyclododecyl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetone.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Cyclododecanone, cyclododecanoic acid.
Reduction: Cyclododecane.
Substitution: 3-(1-Chlorocyclododecyl)propane-1,2-diol, 3-(1-Bromocyclododecyl)propane-1,2-diol.
Scientific Research Applications
3-(1-Hydroxycyclododecyl)propane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxycyclododecyl)propane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, stabilizing their structure and function. The cyclododecyl ring provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
3-(Dodecylamino)propane-1,2-diol: Similar structure but with an amino group instead of a hydroxyl group.
3-(Icosyloxy)propane-1,2-diol: Contains a longer alkyl chain, leading to different physical properties.
1,3-Dioxanes and 1,3-Dioxolanes: Cyclic acetals with similar diol structures but different ring systems.
Uniqueness
3-(1-Hydroxycyclododecyl)propane-1,2-diol is unique due to its combination of a cyclododecyl ring and propane-1,2-diol moiety, providing both hydrophobic and hydrophilic properties. This dual nature makes it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
679795-18-7 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
3-(1-hydroxycyclododecyl)propane-1,2-diol |
InChI |
InChI=1S/C15H30O3/c16-13-14(17)12-15(18)10-8-6-4-2-1-3-5-7-9-11-15/h14,16-18H,1-13H2 |
InChI Key |
MHAHVIFVDJCZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)(CC(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


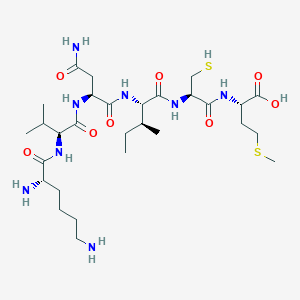
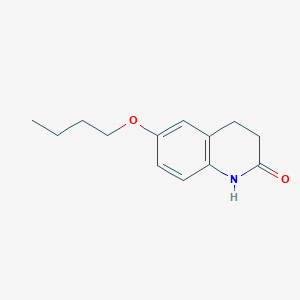
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
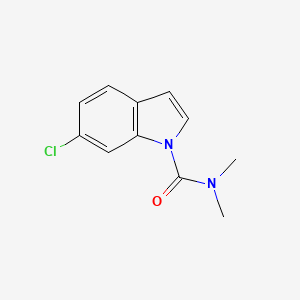
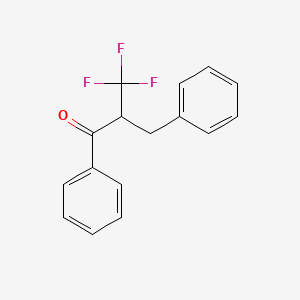
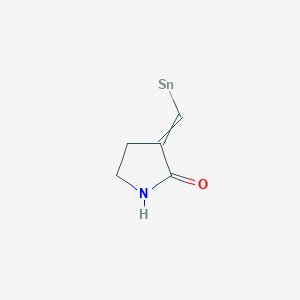

![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid](/img/structure/B12530211.png)

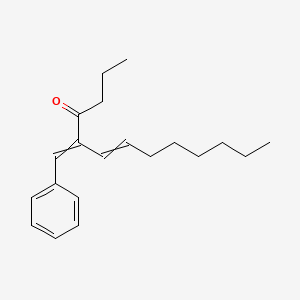
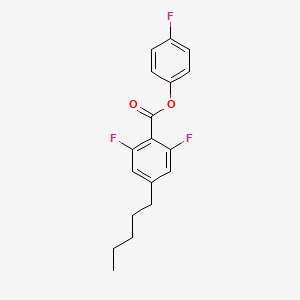

![N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea](/img/structure/B12530236.png)
